(S)-(-)-Carbidopa-d3 is a deuterium-labeled analog of carbidopa, primarily used in pharmacokinetic studies and analytical chemistry as an internal standard. Carbidopa itself is a medication that inhibits the enzyme aromatic L-amino acid decarboxylase, which prevents the conversion of levodopa to dopamine outside the brain, thereby enhancing the effectiveness of levodopa in treating Parkinson's disease. The addition of deuterium isotopes in (S)-(-)-Carbidopa-d3 allows for precise tracking and quantification in biological samples.
(S)-(-)-Carbidopa-d3 is classified under stable isotopes and pharmaceutical compounds. It is particularly relevant in the context of drug formulation and bioanalytical methods. The compound can be sourced from specialized chemical suppliers that focus on isotopically labeled compounds for research purposes, such as MedChemExpress and Clearsynth .
The synthesis of (S)-(-)-Carbidopa-d3 involves several routes, with a focus on modifying existing methods for producing carbidopa. Key synthetic routes include:
The synthesis often requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity.
(S)-(-)-Carbidopa-d3 has a molecular formula of and a molecular weight of approximately 229.25 g/mol . The presence of deuterium atoms replaces hydrogen atoms in the structure, which is crucial for its application as an internal standard in mass spectrometry.
(S)-(-)-Carbidopa-d3 undergoes similar reactions as its non-deuterated counterpart, particularly in its role in inhibiting aromatic L-amino acid decarboxylase. The reactions are typically studied using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to monitor the pharmacokinetics and metabolic pathways involving this compound .
The mechanism of action for (S)-(-)-Carbidopa-d3 parallels that of carbidopa. It acts by inhibiting the enzyme aromatic L-amino acid decarboxylase, which prevents the conversion of levodopa to dopamine outside the central nervous system. This inhibition increases the availability of levodopa to cross the blood-brain barrier, where it can be converted into dopamine, thus alleviating symptoms of Parkinson's disease.
(S)-(-)-Carbidopa-d3 exhibits properties typical of pharmaceutical compounds:
(S)-(-)-Carbidopa-d3 is primarily utilized in scientific research for:
The use of deuterated compounds like (S)-(-)-Carbidopa-d3 enhances the reliability of analytical results by minimizing matrix effects during sample analysis .
(S)-(-)-Carbidopa-d3 is a deuterium-labeled analog of the aromatic L-amino acid decarboxylase (AADC) inhibitor carbidopa, where three hydrogen atoms at the 2,3, and 6 positions of the phenyl ring are replaced with stable deuterium isotopes. This modification yields a molecular formula of C₁₀H₁₁D₃N₂O₄ and a molecular weight of 229.25 g/mol for the anhydrous form. The compound exhibits specific stereochemistry, designated by the (S)-(-) prefix, confirming its levorotatory nature and spatial configuration identical to the non-deuterated parent drug. This stereochemical purity is essential for matching the biological interactions of native carbidopa [3] [9].
The structural characteristics include:
Table 1: Molecular Descriptors of (S)-(-)-Carbidopa-d3
Parameter | Specification |
---|---|
IUPAC Name | (2S)-2-hydrazinyl-2-methyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
Molecular Formula | C₁₀H₁₁D₃N₂O₄ |
Molecular Weight | 229.25 g/mol (anhydrous); 247.26 g/mol (monohydrate) |
CAS Number (Anhydrous) | 1276732-89-8 |
CAS Number (Monohydrate) | 1276197-58-0 |
Purity Specifications | ≥97% chemical purity; >98% deuterium enrichment |
Optical Rotation | [α]₂₀D: -17.0° to -19.5° (c=1 in 1N HCl) |
The strategic incorporation of deuterium into bioactive molecules emerged in the 1960s with the pioneering work of scientists studying metabolic pathways using isotopic tracers. Deuterium’s stability and low natural abundance (0.015%) made it ideal for creating "heavy" analogs detectable via mass spectrometry. Early applications focused on neurotransmitter research, where deuterated dopamine and serotonin enabled quantification of neurochemical pathways [3].
Key milestones include:
Deuterium labeling serves as a cornerstone in drug development, primarily through two mechanisms: metabolic stabilization (where C-D bonds resist enzymatic cleavage) and analytical detection. (S)-(-)-Carbidopa-d3 exemplifies the latter, functioning as a mass spectrometry internal standard that corrects for variability in sample processing and instrument response [3] [6].
Critical applications include:
Table 2: Research Applications Enabled by (S)-(-)-Carbidopa-d3
Application Domain | Key Findings Using Carbidopa-d3 | Reference Technique |
---|---|---|
Parkinson’s Therapeutics | LCIG infusion maintains carbidopa plasma concentration with 19% CV | LC-MS/MS with MRM |
Cancer Pharmacology | Confirmed carbidopa’s AhR-mediated inhibition of tumor proliferation | Isotope dilution mass spectrometry |
Drug-Drug Interactions | Quantified cytochrome P450-mediated carbidopa metabolism | Stable isotope tracer assay |
Formulation Bioequivalence | Compared bioavailability of generic vs. branded carbidopa formulations | GC-MS isotope ratio analysis |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0